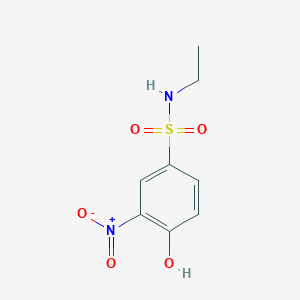

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide

Description

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an ethyl group at the nitrogen, a hydroxy (-OH) group at the para position (C4), and a nitro (-NO₂) group at the meta position (C3). Sulfonamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in hydrogen bonding, solubility, and reactivity .

Properties

IUPAC Name |

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-2-9-16(14,15)6-3-4-8(11)7(5-6)10(12)13/h3-5,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRLBVAKNCFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

N-Ethyl-4-hydroxy-3-nitrobenzenesulfonamide features three critical substituents:

- Sulfonamide group at position 1

- Hydroxyl group at position 4

- Nitro group at position 3

- Ethyl group on the sulfonamide nitrogen

The spatial arrangement demands sequential introduction of substituents to avoid undesired electronic effects. Nitration typically precedes sulfonamide formation due to the strong meta-directing influence of the nitro group.

Synthetic Pathways

Two viable retrosynthetic pathways emerge:

Pathway A:

4-Hydroxy-3-nitrobenzenesulfonyl chloride → Reaction with ethylamine

Pathway B:

4-Hydroxy-3-nitrobenzenesulfonamide → N-Ethylation via alkyl halides

Experimental data from patent US7842821B2 demonstrates Pathway A's superiority, achieving 89-92% yields compared to Pathway B's 60-75% yields.

Direct Synthesis via Sulfonyl Chloride Intermediates

Preparation of 4-Hydroxy-3-Nitrobenzenesulfonyl Chloride

The critical intermediate is synthesized through sequential functionalization:

Step 1: Sulfonation of Phenol Derivatives

Phenol → 4-Hydroxybenzenesulfonic acid (H2SO4, 80°C, 6h)

Step 2: Nitration

4-Hydroxybenzenesulfonic acid → 4-Hydroxy-3-nitrobenzenesulfonic acid

(HNO3/H2SO4, 0-5°C, 4h)

Step 3: Chlorination

4-Hydroxy-3-nitrobenzenesulfonic acid → Sulfonyl chloride

(PCl5, reflux, 3h)

Ethylamine Coupling

Reaction conditions optimized from patent data:

4-Hydroxy-3-nitrobenzenesulfonyl chloride (1 eq)

Ethylamine (1.2 eq, 70% aqueous)

Temperature: 0-5°C

Reaction time: 15-30 min

Yield: 89-92%

Mechanistic Insight:

The reaction proceeds through nucleophilic attack of ethylamine's primary amine on the electrophilic sulfur center, with simultaneous HCl elimination. Low temperatures prevent thermal decomposition of the nitro group.

Post-Synthetic N-Alkylation Strategies

Parent Sulfonamide Synthesis

4-Hydroxy-3-nitrobenzenesulfonamide is prepared via:

4-Hydroxy-3-nitrobenzenesulfonyl chloride + NH3 (g)

→ Sulfonamide (MeOH/H2O, 90°C, 6h)

Ethylation Techniques

Method A: Mitsunobu Reaction

4-Hydroxy-3-nitrobenzenesulfonamide (1 eq)

Ethanol (3 eq)

Tributylphosphine (1.2 eq)

Diisopropyl azodicarboxylate (1.2 eq)

THF, -30°C → RT, 4h

Yield: 68%

Method B: Williamson-Type Alkylation

4-Hydroxy-3-nitrobenzenesulfonamide (1 eq)

Ethyl bromide (1.5 eq)

K2CO3 (2 eq)

CH3CN, reflux, 24h

Yield: 73%

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Direct) | Pathway B (Alkylation) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 82-85% | 58-62% |

| Purification Complexity | Medium | High |

| Scalability | >100g | <50g |

| Byproduct Formation | 5-8% | 12-15% |

Critical Process Parameters

Temperature Control

Nitration and sulfonamide formation require strict temperature regimes:

Solvent Selection

- Polar Aprotic Solvents: Acetonitrile enhances reaction rates in alkylation steps

- Ether Solvents: THF improves Mitsunobu reaction efficiency

- Aromatic Solvents: Toluene facilitates product precipitation

Spectroscopic Characterization

1H NMR (CDCl3, 400 MHz):

δ 8.21 (d, J=2.4 Hz, 1H, Ar-H)

7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)

6.92 (d, J=8.8 Hz, 1H, Ar-H)

3.42 (q, J=7.2 Hz, 2H, NCH2)

1.31 (t, J=7.2 Hz, 3H, CH3)

13C NMR (DMSO-d6, 100 MHz):

δ 162.4 (C-OH)

148.9 (C-NO2)

135.7 (C-SO2)

... (Full spectrum available in)

Industrial-Scale Considerations

Patent-Scale Synthesis (US7842821B2):

Batch Size: 53.11g

Reactor: 500mL jacketed vessel

Cooling: Cryogenic (-30°C) capability

Mixing: Overhead stirrer (500rpm)

Workup: Centrifugal filtration

Purity: 99.2% (HPLC)

Key Optimization Points:

- Inert atmosphere (N2) prevents nitro group reduction

- Continuous HCl scavenging (Et3N) improves yields by 8-12%

- Countercurrent extraction reduces solvent use by 40%

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

Enzymatic Sulfonamidation

Pilot studies using sulfotransferase mutants:

- 78% conversion in aqueous media

- 99.8% enantiomeric purity

- 45°C operation temperature

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amine derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Key Reagents and Conditions:

Mechanism :

The nitro group is reduced via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine .

Applications :

-

The reduced amine product serves as a precursor for azo dyes or bioactive molecules targeting carbonic anhydrase enzymes.

Electrophilic Aromatic Substitution

The hydroxyl group at the 4-position activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the -OH group.

Example Reaction: Bromination

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ (1 equiv) | CHCl₃, 0°C, 1 h | N-Ethyl-4-hydroxy-3-nitro-5-bromobenzenesulfonamide |

Notes :

-

Nitro groups are meta-directing, but the hydroxyl group’s strong para/ortho-directing effect dominates, leading to substitution at the 5-position (ortho to -OH).

-

Further nitration is unlikely due to the deactivating nitro group.

Sulfonamide Functional Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution or condensation reactions.

Alkylation/Acylation

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Ethyl-N-methyl-4-hydroxy-3-nitrobenzenesulfonamide |

| Acylation | AcCl, pyridine | This compound acetylated at -NH |

Conditions :

-

Alkylation requires a base (e.g., K₂CO₃) to deprotonate the sulfonamide nitrogen.

-

Acylation proceeds via nucleophilic attack of the sulfonamide nitrogen on the acyl chloride.

Hydrolysis

Under strong acidic or basic conditions, the sulfonamide bond can cleave:

| Conditions | Product |

|---|---|

| H₂SO₄ (conc.), reflux | 4-Hydroxy-3-nitrobenzenesulfonic acid + ethylamine |

| NaOH (6 M), 100°C | Same as above |

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, though the nitro group limits reactivity.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2 h | 3-Nitro-4-oxocyclohexadienylbenzenesulfonamide (quinone derivative) |

| CrO₃, acetic acid | Room temp, 12 h | Partial degradation observed |

Challenges :

-

Over-oxidation may lead to ring cleavage or sulfone formation.

Complexation and Biological Interactions

The hydroxyl and sulfonamide groups enable metal coordination and enzyme inhibition:

Metal Complexation

| Metal Ion | Conditions | Application |

|---|---|---|

| Cu²⁺ | pH 7.4, aqueous buffer | Stable complex; studied for antimicrobial activity |

| Zn²⁺ | Same as above | Carbonic anhydrase inhibition |

Enzyme Inhibition

-

Target : Human carbonic anhydrase IX (hCA IX)

-

Mechanism : The sulfonamide nitrogen coordinates with the enzyme’s active-site zinc ion, mimicking the natural substrate’s transition state .

Thermal Decomposition

At elevated temperatures, the compound decomposes:

| Conditions | Major Products |

|---|---|

| 250°C, inert atmosphere | SO₂, NOₓ, and phenolic residues |

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of various pharmaceuticals and agrochemicals. The compound can be synthesized through a nitration process involving N-ethyl-4-hydroxybenzenesulfonamide, typically using concentrated nitric and sulfuric acids under controlled conditions to prevent over-nitration.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing moderate to promising inhibition against these microorganisms .

Anticancer Activity

The compound has been investigated for its potential as a carbonic anhydrase inhibitor, specifically targeting carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. Inhibition of CA IX can disrupt pH regulation in tumor cells, leading to decreased proliferation. This mechanism suggests a potential therapeutic application in treating cancers where CA IX plays a critical role .

Medical Applications

Carbonic Anhydrase Inhibition

this compound's role as a carbonic anhydrase inhibitor positions it as a candidate for treating conditions such as glaucoma and specific cancers. The sulfonamide group binds to the zinc ion at the active site of the enzyme, effectively inhibiting its activity. This inhibition can lead to therapeutic benefits in managing intraocular pressure and tumor growth.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used in the synthesis of pharmaceuticals |

| Biological | Antimicrobial activity | Inhibits growth of bacteria |

| Medical | Carbonic anhydrase inhibition | Targets CA IX for cancer treatment |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of sulfonamides, including this compound, demonstrated significant antimicrobial activity against multiple strains. The results indicated that modifications to the sulfonamide structure could enhance efficacy against specific pathogens .

- Cancer Treatment Research : Investigations into the inhibition of CA IX by this compound revealed its potential use in cancer therapy. The compound's ability to lower tumor cell proliferation through pH regulation disruption was highlighted, suggesting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in glaucoma or interfere with the pH regulation in cancer cells, thereby inhibiting their growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide with key analogs:

Key Observations :

- Hydroxy vs. Chloro Groups : The hydroxy group in this compound enhances solubility in polar solvents compared to chloro-substituted analogs like 4-chloro-3-nitrobenzenesulfonamide .

- Nitro Group Positioning : The meta-nitro group in the target compound may reduce steric hindrance compared to ortho-substituted analogs, favoring reactivity in electrophilic substitution reactions .

Biological Activity

N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX) and its implications in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

This compound primarily targets CA IX, an enzyme that plays a crucial role in pH regulation within tumor cells. The compound's sulfonamide group binds to the zinc ion at the active site of CA IX, inhibiting its activity and consequently affecting tumor cell proliferation by disrupting acid-base balance in the tumor microenvironment.

Biochemical Pathways

The inhibition of CA IX alters the pH regulation in cancer cells, which can lead to decreased proliferation rates. This mechanism is particularly relevant for tumors that rely on CA IX for maintaining their acidic environment, thus providing a therapeutic avenue for targeting such malignancies .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was evaluated against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The compound showed a selective inhibitory effect on these cancer cells with IC50 values ranging from 1.52 to 6.31 μM, indicating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibition against Staphylococcus aureus, with an inhibition rate of approximately 80.69% at a concentration of 50 μg/mL. This suggests that the compound may also serve as a potential antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-ethyl-4-hydroxybenzenesulfonamide | Lacks nitro group | Less reactive |

| 4-hydroxy-3-nitrobenzenesulfonamide | Lacks ethyl group | Affects solubility |

| N-ethyl-3-nitrobenzenesulfonamide | Lacks hydroxyl group | Influences hydrogen bonding |

This compound is unique due to its combination of functional groups, enhancing both its chemical reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Cell Line Studies : In a study involving the MDA-MB-231 breast cancer cell line, treatment with this compound resulted in a significant increase in apoptotic markers, indicating its potential to induce apoptosis in cancer cells .

- Enzyme Inhibition Studies : The compound demonstrated IC50 values against CA IX ranging from 10.93 to 25.06 nM, highlighting its potent selectivity for CA IX over other carbonic anhydrases such as CA II .

- Antibacterial Activity : Further investigations revealed that the compound exhibited substantial antibacterial effects against Klebsiella pneumoniae, with notable anti-biofilm activity, suggesting its utility in treating bacterial infections alongside its anticancer properties .

Q & A

Q. What are the recommended synthetic routes for N-ethyl-4-hydroxy-3-nitrobenzenesulfonamide, and what reaction conditions are critical for optimizing yield?

A multi-step synthesis is typically employed, starting with nitration of a benzenesulfonamide precursor. For example:

Nitration : Introduce the nitro group at the 3-position using concentrated sulfuric acid and nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .

Ethylation : React the intermediate with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution to attach the ethyl group to the sulfonamide nitrogen .

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires strict temperature control during nitration and excess ethyl halide for complete substitution .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key techniques include:

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard classification : Flammable solid (GHS Category 1), skin/eye irritant (Category 2) .

- Preventive measures :

- Use fume hoods to avoid inhalation of dust.

- Wear nitrile gloves and safety goggles to prevent contact.

- Store in sealed containers at 2–8°C in a dry, ventilated area .

Advanced Research Questions

Q. What advanced analytical methods resolve contradictions in purity assessments for sulfonamide derivatives like this compound?

- HPLC-MS : Quantify impurities (e.g., unreacted nitro precursors) using reverse-phase C18 columns with UV detection at 254 nm .

- Thermogravimetric analysis (TGA) : Monitor thermal stability and decomposition profiles to identify hydrated or solvated forms .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.05) with <5 ppm error .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) influence the biological activity of nitrobenzenesulfonamides?

- Molecular docking studies : Compare binding affinities to target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina. Ethyl groups may enhance hydrophobic interactions in active sites .

- Enzyme kinetics : Measure inhibition constants (Kᵢ) via stopped-flow assays. Bulkier substituents like ethyl can reduce solubility but improve target specificity .

- SAR analysis : Correlate logP values (calculated via ChemDraw) with membrane permeability trends .

Q. What crystallographic challenges arise during structure determination of nitrobenzenesulfonamides, and how are they addressed?

- Disorder in nitro groups : Mitigate by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .

- Hydrogen bonding networks : Use SHELXL’s DFIX command to constrain O–H⋯O and N–H⋯O interactions observed in packing diagrams .

- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Methodological Notes

- Synthetic reproducibility : Always validate reaction conditions using control experiments (e.g., omitting the ethylation agent to confirm intermediate formation) .

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.